L-Cystine disodium salt
Overview
Description
L-Cystine disodium salt is a natural proteinogenic amino acid sulfide dimer of L-cysteine . It is used as a cell culture supplement and to characterize and identify specific amino acid transport systems in cells . The molecular formula of L-Cystine disodium salt is C6H10N2Na2O4S2 .
Synthesis Analysis
L-Cystine disodium salt is formed by the oxidation of two cysteine molecules that covalently link by a disulfide bond . A high-throughput quantitative analytical method for L-cysteine-containing dipeptides has been developed, which involves derivatization using monobromobimane (a thiol-specific alkylating reagent) and detection as S-bimanyl derivatives by liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) .Molecular Structure Analysis
L-Cysteine, distinguished by its possession of reactive sulfhydryl groups within its molecular structure, plays a significant role in both biological systems and the pharmaceutical industry .Chemical Reactions Analysis
L-Cysteine is metabolically a fundamental sulfur compound and important components in various cellular factors. Thiol compounds like L-Cysteine convert through disulfide-exchange and air oxidation during sample preparation . The high reactivity of the free thiol group of L-Cysteine can also promote a number of radical reactions .Scientific Research Applications
Solubility and Protonation Equilibria
L-Cystine disodium salt's solubility and protonation behaviors have been extensively studied. For instance, Apruzzese, Bottari, and Festa (2002) investigated the solubility of L-cystine in NaCl at various concentrations, revealing its dependency on hydrogen ion concentration and protonation in acid and basic solutions (Apruzzese, Bottari, & Festa, 2002). Similarly, Roy et al. (2016) studied the solubility of L-cystine in aqueous NaCl solutions, observing a salting-in effect under different conditions (Roy, Guin, Mahali, & Dolui, 2016).
Role in Chemical Synthesis
L-Cystine is pivotal in the synthesis of complex compounds. Viezbicke and Birnie (2013) demonstrated the use of L-cystine in the solvothermal synthesis of Copper bismuth sulfide, Cu3BiS3, where it acted as a sulfur source and complexing agent (Viezbicke & Birnie, 2013).
Biomedical Implications
L-Cystine's role in cellular functions and biomedical applications has been explored. Sumayao et al. (2016) discussed how lysosomal cystine accumulation in kidney cells leads to cellular redox imbalance, highlighting its implications in kidney health (Sumayao, McEvoy, Newsholme, & McMorrow, 2016). Yin et al. (2016) detailed L-Cystine's metabolism and its nutritional implications, emphasizing its role in cellular homeostasis and as a precursor for various biological molecules (Yin, Ren, Yang, et al., 2016).
Advanced Material Development
L-Cystine is crucial in developing advanced materials. Wang, Zhou, and Zhang (2018) highlighted its use in improving the electrochemical performance of vanadium redox flow batteries (Wang, Zhou, & Zhang, 2018). Additionally, Baláž et al. (2013) synthesized cystine-capped CdSe@ZnS nanocomposites for potential biosensing applications in medicine (Baláž, Baláž, Tjuliev, et al., 2013).
Safety And Hazards
Future Directions
L-Cystine has a low solubility and can precipitate at concentrations higher than 1 mM. The high reactivity of the free thiol group of L-Cysteine can also promote a number of radical reactions that result in toxic and growth-inhibitory chemical species . Future research could focus on overcoming these challenges to improve the health and well-being of animals and humans .
properties
IUPAC Name |
disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxylatoethyl]disulfanyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVPMKWGXOOSKL-RGVONZFCSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)SSC[C@@H](C(=O)[O-])N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2Na2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889833 | |
Record name | L-Cystine, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cystine, disodium salt | |
CAS RN |
64704-23-0 | |
Record name | L-Cystine, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Cystine, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium L-cystinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYSTINE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LSG83CXL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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